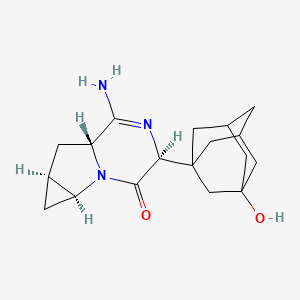

Saxagliptin metabolite D1

Description

Properties

IUPAC Name |

(2S,4S,6R,9S)-7-amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-15-13-3-11-2-12(11)21(13)16(22)14(20-15)17-4-9-1-10(5-17)7-18(23,6-9)8-17/h9-14,23H,1-8H2,(H2,19,20)/t9?,10?,11-,12-,13+,14+,17?,18?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTUQELPQUGWCG-YGADWWLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1N3C(C2)C(=NC(C3=O)C45CC6CC(C4)CC(C6)(C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]1N3[C@H](C2)C(=N[C@H](C3=O)C45CC6CC(C4)CC(C6)(C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350800-76-8 | |

| Record name | (1aS,4S,6aR,7aS)-6-Amino-1,1a,4,6a,7,7a-hexahydro-4-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)-3H-cyclopropa(4,5)pyrrolo(1,2-a)pyrazin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350800768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1AS,4S,6AR,7AS)-6-AMINO-1,1A,4,6A,7,7A-HEXAHYDRO-4-(3-HYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)-3H-CYCLOPROPA(4,5)PYRROLO(1,2-A)PYRAZIN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4YQY7YDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Metabolism of Saxagliptin to 5-Hydroxy Saxagliptin

This guide provides a comprehensive technical overview of the in vitro metabolism of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with a primary focus on its biotransformation to the active metabolite, 5-hydroxy saxagliptin. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.

Introduction: The Clinical and Metabolic Landscape of Saxagliptin

Saxagliptin is a potent and selective DPP-4 inhibitor prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic action involves inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby improving glycemic control.[2][3]

A critical aspect of saxagliptin's pharmacokinetic profile is its extensive metabolism to an active metabolite, 5-hydroxy saxagliptin.[1][4] This metabolite also exhibits significant DPP-4 inhibitory activity, albeit at approximately half the potency of the parent compound.[3][5] The formation of 5-hydroxy saxagliptin is the principal metabolic pathway for saxagliptin in humans.[6] Understanding the intricacies of this metabolic conversion is paramount for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the safe and effective use of saxagliptin.

The Central Role of Cytochrome P450 in Saxagliptin Metabolism

The biotransformation of saxagliptin to 5-hydroxy saxagliptin is predominantly a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1][4] In vitro studies have unequivocally identified CYP3A4 and CYP3A5 as the primary isoforms responsible for this hydroxylation reaction.[4][6]

Causality Behind Experimental Choices: Why CYP3A4/5?

The focus on CYP3A4/5 stems from their high abundance in the human liver and intestine, the primary sites of drug metabolism, and their broad substrate specificity.[7] Given that saxagliptin is orally administered, its first-pass metabolism is significantly influenced by the enzymatic activity in these tissues. The chemical structure of saxagliptin, particularly the adamantane moiety, presents a favorable site for oxidative metabolism by CYP3A4/5.

Experimental Workflows for Characterizing In Vitro Metabolism

A robust in vitro characterization of saxagliptin metabolism involves a multi-pronged approach, starting with subcellular fractions and progressing to more complex systems. The following sections detail the key experimental protocols and the rationale behind their application.

Metabolic Stability Assessment in Human Liver Microsomes (HLMs)

The initial step in evaluating the metabolic fate of a new chemical entity is often a metabolic stability assay using HLMs. This system is a cost-effective and high-throughput method to determine the intrinsic clearance of a compound.

Experimental Protocol: Metabolic Stability of Saxagliptin in HLMs

-

Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, combine pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL) and saxagliptin (final concentration, e.g., 1 µM) in a phosphate buffer (pH 7.4).

-

Prepare control incubations without the NADPH-regenerating system to assess non-enzymatic degradation.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the incubation mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound).[8]

-

-

Sample Processing and Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of saxagliptin remaining versus time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

-

Diagram: Workflow for Metabolic Stability Assay

Sources

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of saxagliptin as monotherapy or adjunct therapy in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medicine.com [medicine.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Metabolic Pathways of the New Anti-Diabetic Drug Evogliptin in Human Liver Preparations [mdpi.com]

- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.labrulez.com [lcms.labrulez.com]

- 10. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis and Purification of 5-Hydroxy Saxagliptin: A Guide for Medicinal Chemists and Drug Development Professionals

An In-Depth Technical Guide

Abstract: 5-hydroxy saxagliptin is the major active metabolite of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] The availability of high-purity 5-hydroxy saxagliptin is critical for its use as a reference standard in pharmacokinetic and metabolic studies, as well as for further pharmacological evaluation. This technical guide provides a comprehensive overview of a proposed chemical synthesis and a robust purification strategy for 5-hydroxy saxagliptin, grounded in established principles of organic chemistry and drawing from the extensive literature on saxagliptin itself. We will explore the strategic selection of precursors, coupling methodologies, and state-of-the-art purification techniques, emphasizing the rationale behind each procedural choice to ensure both efficiency and high final purity.

Introduction: The Significance of 5-Hydroxy Saxagliptin

Saxagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like GLP-1 and GIP.[3][4] This inhibition prolongs the activity of incretins, leading to glucose-dependent insulin secretion and suppressed glucagon production. In humans, saxagliptin is extensively metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to form 5-hydroxy saxagliptin.[2][5][6] This metabolite is also a potent DPP-4 inhibitor, with its activity being approximately half that of the parent drug, and it circulates at higher concentrations, contributing significantly to the overall therapeutic effect.[3][5]

Therefore, the ability to synthesize and isolate 5-hydroxy saxagliptin in a highly pure form is paramount for:

-

Analytical Reference Standards: Essential for the accurate quantification of the metabolite in biological matrices during clinical and preclinical studies.[7]

-

Pharmacological Profiling: Enabling detailed investigation of its specific binding kinetics, selectivity, and potential off-target effects.

-

Impurity Profiling: Aiding in the identification and characterization of potential degradation products or synthesis-related impurities.

Proposed Synthetic Strategy: A Retrosynthetic Approach

While multiple routes exist for the synthesis of saxagliptin, a direct, published industrial synthesis for its 5-hydroxy metabolite is not widely available.[8][9] We can, however, devise a robust and logical synthetic strategy by adapting established methods for the parent compound. A retrosynthetic analysis logically disconnects the target molecule at the central amide bond, yielding two key precursors: a protected (S)-2-amino-2-((1R,3R,5S,7S)-3,5-dihydroxyadamantan-1-yl)acetic acid derivative and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile.

This approach is advantageous as it allows for the stereocontrolled synthesis of each fragment before the crucial coupling step, maximizing the potential for high diastereoselectivity in the final product.

Caption: Retrosynthetic analysis of 5-hydroxy saxagliptin.

Synthesis of Key Intermediates

Precursor A: Boc-Protected (S)-2-amino-2-((1R,3R,5S,7S)-3,5-dihydroxyadamantan-1-yl)acetic acid

The synthesis of this chiral amino acid derivative is the most critical and novel part of the sequence compared to the synthesis of saxagliptin. It requires the preparation of a 3,5-disubstituted adamantane core.

A plausible approach involves the stereoselective enzymatic synthesis from a keto-acid precursor. This method offers high enantiomeric excess (e.e.), which is crucial for pharmaceutical applications.[10]

Step-by-Step Protocol: Enzymatic Synthesis of the Chiral Amino Acid

-

Substrate Preparation: Synthesize the precursor 2-((3,5-dihydroxy-1-adamantyl)-2-oxoethanoic acid. This can be achieved through oxidation of a suitable 3,5-dihydroxyadamantane derivative.

-

Enzymatic Reductive Amination: Dissolve the keto-acid substrate (1.0 eq) and ammonium formate (2.0 eq) in an ammonium phosphate buffer (pH 8.0).

-

Cofactor and Enzyme Addition: Add NAD+ (0.005 eq) and a mutant phenylalanine dehydrogenase (PDH) enzyme known for high stability and activity.[10] The PDH enzyme catalyzes the conversion of the keto acid to the desired S-amino acid with high stereoselectivity.

-

Reaction Monitoring: Maintain the reaction at 30-35°C and monitor for completion (typically 12-24 hours) by HPLC.

-

Boc Protection: Upon completion, adjust the pH and react the crude amino acid with Di-tert-butyl dicarbonate (Boc)₂O to protect the amino group, facilitating subsequent purification and coupling.

-

Isolation: Acidify the reaction mixture and extract the Boc-protected amino acid (Precursor A) with an organic solvent like ethyl acetate.

Precursor B: (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide

This precursor is a common intermediate in the synthesis of saxagliptin. Its preparation is well-documented and typically involves a multi-step synthesis starting from L-pyroglutamic acid. For the purpose of this guide, we will assume this precursor is available from commercial sources or synthesized according to established literature procedures.

Core Synthesis: Amide Coupling and Dehydration

The central step in the synthesis is the formation of the amide bond between Precursor A and Precursor B, followed by dehydration of the resulting amide to the final nitrile. The use of modern coupling agents like propylphosphonic anhydride (T3P) offers significant advantages over traditional methods.

Why T3P? Propylphosphonic anhydride (T3P) is an excellent choice for both the coupling and subsequent dehydration steps. It is a mild and efficient reagent, and its byproducts are water-soluble phosphonic acids, which are easily removed by a simple aqueous wash.[8][11] This "telescopic" approach, where two distinct transformations are performed in the same pot, minimizes intermediate isolation steps, reduces waste, and improves overall process efficiency.[12]

Caption: Telescopic synthesis and deprotection workflow.

Step-by-Step Protocol: Coupling, Dehydration, and Deprotection

-

Initial Setup: To a stirred solution of Precursor B (1.0 eq) in dichloromethane (DCM), add the Boc-protected amino acid Precursor A (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Stir at 25-30°C for 15 minutes.

-

Amide Coupling: Slowly add a 50% solution of T3P in DCM (1.0 eq) over 15 minutes, maintaining the temperature at 25-30°C. Stir for 2 hours until TLC or HPLC confirms the formation of the intermediate amide.

-

Dehydration: Add a second portion of DIPEA (4.0 eq) followed by T3P solution (2.0 eq). Maintain the reaction at 25-30°C for up to 24 hours, monitoring for the conversion of the amide to the nitrile.[8]

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with water and 5% aqueous sodium bicarbonate solution to remove T3P byproducts and excess reagents.[11] Concentrate the organic layer under vacuum to yield the crude Boc-protected 5-hydroxy saxagliptin.

-

Boc Deprotection: Dissolve the crude product in ethyl acetate and add aqueous hydrochloric acid (11N). Stir at room temperature for 4 hours. The deprotection removes the Boc group, yielding the hydrochloride salt of 5-hydroxy saxagliptin.[11]

-

Initial Isolation: The product, being a salt, will often precipitate from the reaction mixture. Filter the solid, wash with fresh ethyl acetate, and dry under vacuum. This provides the crude product ready for purification.

Purification of 5-Hydroxy Saxagliptin

Achieving the high purity (>99.5%) required for a reference standard necessitates a robust purification strategy, typically centered around preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Rationale for RP-HPLC

Reverse-phase chromatography is ideally suited for this application due to its high resolving power, which can effectively separate the target molecule from structurally similar impurities, such as diastereomers or incompletely reacted starting materials.[13] The hydrophobic nature of the adamantane cage provides strong retention on a C18 stationary phase, allowing for excellent separation with a standard aqueous/organic mobile phase.[13]

Preparative HPLC Protocol and Parameters

The following table outlines a validated starting point for the preparative HPLC purification of 5-hydroxy saxagliptin.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Column | Reverse-Phase C18 (e.g., 250mm x 21.2mm, 5 µm) | C18 provides the necessary hydrophobic interaction for retention. A larger diameter column is used for preparative scale. |

| Mobile Phase A | 0.1% Formic Acid or Ammonium Acetate in Water | Provides a buffered system to ensure consistent ionization state and peak shape of the amine-containing analyte. |

| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute the compound from the column. Acetonitrile often provides sharper peaks and lower backpressure.[14] |

| Elution Mode | Gradient | A gradient elution (e.g., 10% to 70% B over 30 minutes) is essential for efficiently eluting the product while separating it from earlier and later eluting impurities. |

| Flow Rate | 15-25 mL/min | Adjusted based on column diameter to maintain optimal linear velocity for separation efficiency. |

| Detection | UV at 210-225 nm | The nitrile and amide chromophores provide sufficient UV absorbance in this range for detection.[13][15] |

| Sample Prep | Dissolve crude product in Mobile Phase A/B mixture | Ensures the sample is fully dissolved and compatible with the initial mobile phase conditions to prevent peak distortion. |

Post-Chromatography Processing: Salt Formation and Crystallization

-

Fraction Collection: Collect the fractions containing the pure product as determined by the UV detector.

-

Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

-

Lyophilization/Crystallization: The remaining aqueous solution can be lyophilized (freeze-dried) to yield an amorphous solid of the corresponding salt (e.g., formate or acetate). For a more stable, crystalline solid, a salt exchange and crystallization can be performed.

-

Crystallization Protocol:

-

Dissolve the purified free base (obtained after neutralization of the HPLC fractions) in a suitable solvent system, such as isopropanol/water or ethyl acetate.

-

Add a stoichiometric amount of a desired acid (e.g., HCl in isopropanol) to form the salt in situ.

-

Allow the solution to cool slowly or use an anti-solvent to induce crystallization. Different salts and solvent systems can yield various crystalline forms or polymorphs.[16][17][18]

-

Filter the resulting crystals, wash with a cold solvent, and dry under vacuum to obtain the final, highly pure crystalline product.

-

Conclusion

The synthesis and purification of 5-hydroxy saxagliptin present a unique challenge that builds upon the well-established chemistry of its parent drug. The proposed strategy, employing a stereoselective enzymatic synthesis for the chiral core and an efficient T3P-mediated telescopic coupling/dehydration, offers a modern and effective route to the crude product. Subsequent purification by preparative RP-HPLC is a powerful and essential tool to achieve the high purity required for its use as an analytical standard and for detailed pharmacological studies. This guide provides a robust framework for researchers and drug development professionals to successfully produce and isolate this critical active metabolite.

References

-

Macharla, P., et al. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry, 30(1), 291-297. Available at: [Link]

-

Oriental Journal of Chemistry. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Available at: [Link]

-

Su, H., et al. (2021). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. Scientific Reports. Available at: [Link]

-

Jadhav, S. B., et al. (2020). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. Bulletin of Environment, Pharmacology and Life Sciences, 9(9). Available at: [Link]

- Google Patents. (2012). WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof.

-

P, A., et al. (2017). Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography-Ultraviolet Method. Journal of Young Pharmacists, 9(4), 543-548. Available at: [Link]

-

Tran, S. B., et al. (2014). The synthesis of (14)C-labeled, (13)CD2-labeled saxagliptin, and its (13)CD2-labeled 5-hydroxy metabolite. Journal of Labelled Compounds and Radiopharmaceuticals, 57(3), 136-40. Available at: [Link]

-

Muzahid, M., & Dureja, H. (2020). Saxagliptin: a systematic review on its pharmacological potential and analytical aspects. Innovate International Journal of Medical & Pharmaceutical Sciences, 5(5). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11243969, Saxagliptin. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23645678, 5-Hydroxy saxagliptin. Available at: [Link]

-

Fura, A., et al. (2011). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 50(12), 769-83. Available at: [Link]

- Google Patents. (2014). CN103555683A - Synthesis method of saxagliptin chiral intermediate.

-

Batta, N., et al. (2014). A Rapid and Sensitive LC-MS/MS Assay for the Determination of Saxagliptin and its Active Metabolite 5-hydroxy Saxagliptin in Human Plasma and its Application to a Pharmacokinetic Study. Drug Research (Stuttg). Available at: [Link]

-

Wagh, P. (2020). Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. Waters Corporation Application Note. Available at: [Link]

-

Attimarad, M., et al. (2018). Chromatographic methods for the simultaneous determination of binary mixture of Saxagliptin HCl and Metformin HCl. ResearchGate. Available at: [Link]

- Google Patents. (2014). US8802715B2 - Crystal forms of saxagliptin and processes for preparing same.

-

Fura, A., et al. (2012). Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human. Drug Metabolism and Disposition, 40(7), 1345-56. Available at: [Link]

-

Lokhande, P. (2020). Development and Validation of an HPLC Method for the Analysis of Saxagliptin in Bulk powder. International Journal of Trend in Scientific Research and Development, 4(2), 37-41. Available at: [Link]

- Google Patents. (2016). US9260389B2 - Crystal forms of saxagliptin.

-

Al-Alami, M., et al. (2015). Development and Validation of a High Performance Thin Layer Chromatographic Method for Quantitative Analysis of Saxagliptin. American Journal of Analytical Chemistry, 6, 941-949. Available at: [Link]

- Google Patents. (2014). WO2014002114A2 - Process for the preparation of saxagliptin and hydrates thereof.

-

RCSB PDB-101. Molecule of the Month: Saxagliptin. Available at: [Link]

-

Chadha, R., et al. (2014). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Crystals, 4(3), 318-341. Available at: [Link]

-

Pawanjeet, J. C., et al. (2014). Devolpment and validation of simple stability indicating RP-HPLC method for analysis of saxagliptin and its forced degradation impurities in bulk drug and pharmaceutical dosage form. International Journal of Research and Development in Pharmacy and Life Sciences. Available at: [Link]

-

Drugs.com. (2025). Saxagliptin Monograph for Professionals. Available at: [Link]

-

Oriental Journal of Chemistry. (2014). An Efficient and Telescopic Process for Saxagliptin Hydrochloride. Available at: [Link]

- Google Patents. (2009). EP2137149A2 - Crystal forms of saxagliptin and processes for preparing same.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 4. drugs.com [drugs.com]

- 5. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orientjchem.org [orientjchem.org]

- 9. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 10. CN103555683A - Synthesis method of saxagliptin chiral intermediate - Google Patents [patents.google.com]

- 11. An Efficient and Telescopic Process for Saxagliptin Hydrochloride. – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. bepls.com [bepls.com]

- 14. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and Validation of a High Performance Thin Layer Chromatographic Method for Quantitative Analysis of Saxagliptin [scirp.org]

- 16. US8802715B2 - Crystal forms of saxagliptin and processes for preparing same - Google Patents [patents.google.com]

- 17. US9260389B2 - Crystal forms of saxagliptin - Google Patents [patents.google.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Deep Dive into the Mechanism of 5-Hydroxy Saxagliptin on Incretin Hormones: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 5-hydroxy saxagliptin, the major active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin. We will explore the intricate interplay between 5-hydroxy saxagliptin and the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological effects of this compound on glucose homeostasis. We will delve into the molecular interactions, downstream signaling pathways, and provide field-proven experimental protocols for investigating these mechanisms.

The Incretin Effect and the Central Role of DPP-4

Incretin hormones are gut-derived peptides that are crucial for maintaining glucose homeostasis.[1][2][3][4] The two primary incretin hormones are GLP-1 and GIP, which are released from enteroendocrine cells into the bloodstream in response to food intake.[2][4] These hormones are responsible for the "incretin effect," a phenomenon where oral glucose administration elicits a significantly higher insulin response compared to an equivalent intravenous glucose infusion.[2][3] This effect is estimated to account for 50-70% of the post-meal insulin secretion in healthy individuals.[3]

The biological actions of GLP-1 and GIP are multifaceted and synergistic in their regulation of blood glucose:

-

Stimulation of Glucose-Dependent Insulin Secretion: Both GLP-1 and GIP potentiate insulin release from pancreatic β-cells in a glucose-dependent manner.[1][4][5] This glucose dependency is a key safety feature, as it minimizes the risk of hypoglycemia.[4]

-

Suppression of Glucagon Secretion: GLP-1 inhibits the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1][4][5]

-

Delayed Gastric Emptying: GLP-1 slows the rate at which food empties from the stomach, leading to a more gradual absorption of nutrients and a blunted postprandial glucose spike.[4]

-

Promotion of Satiety: GLP-1 also acts on the central nervous system to promote feelings of fullness, which can contribute to weight management.[1]

However, the therapeutic potential of native GLP-1 and GIP is limited by their rapid inactivation in the circulation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2][5] DPP-4 is a serine protease that cleaves the N-terminal dipeptides from GLP-1 and GIP, rendering them inactive.[6] This enzymatic degradation results in a very short half-life for the active forms of these hormones.

Saxagliptin and its Active Metabolite: 5-Hydroxy Saxagliptin

Saxagliptin is a potent and selective DPP-4 inhibitor developed for the treatment of type 2 diabetes mellitus.[7][8] Following oral administration, saxagliptin is metabolized by cytochrome P450 3A4/5 (CYP3A4/5) in the liver to form its major active metabolite, 5-hydroxy saxagliptin.[5][9][10][11] This metabolite is also a potent DPP-4 inhibitor, although it is approximately half as potent as the parent compound, saxagliptin.[5][9][11][12][13][14] However, the systemic exposure of 5-hydroxy saxagliptin is about 2- to 7-fold higher than that of saxagliptin, contributing significantly to the overall therapeutic effect.[15]

Mechanism of DPP-4 Inhibition

Both saxagliptin and 5-hydroxy saxagliptin are competitive, reversible inhibitors of DPP-4.[7] They bind to the active site of the DPP-4 enzyme, preventing it from degrading incretin hormones.[6][16] This inhibition leads to a 2- to 3-fold increase in the circulating levels of active GLP-1 and GIP.[7] A key feature of saxagliptin and its active metabolite is their prolonged binding to the DPP-4 enzyme, which ensures sustained inhibition of its activity over a 24-hour dosing interval.[15][17]

The chemical structure of 5-hydroxy saxagliptin allows for high selectivity for DPP-4 over other related proteases, minimizing off-target effects.[7][15][17]

Downstream Effects on Incretin Hormone Signaling

By preventing the degradation of GLP-1 and GIP, 5-hydroxy saxagliptin effectively prolongs their biological activity. This enhanced incretin signaling leads to a cascade of downstream effects that ultimately improve glycemic control.

Visualization of the Signaling Pathway

The following diagram illustrates the mechanism of action of 5-hydroxy saxagliptin on the incretin hormone signaling pathway.

Caption: Mechanism of 5-hydroxy saxagliptin on incretin signaling.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The pharmacokinetic profiles of saxagliptin and 5-hydroxy saxagliptin are well-characterized.[18] Following a 5 mg oral dose of saxagliptin, the key pharmacokinetic parameters are summarized below.

| Parameter | Saxagliptin | 5-Hydroxy Saxagliptin |

| Tmax (hours) | 2 | 4 |

| t1/2 (hours) | 2.5 | 3.1 |

| AUC (ng•h/mL) | 78 | 214 |

| Cmax (ng/mL) | 24 | 47 |

| Data from healthy subjects after a single 5 mg oral dose of saxagliptin.[11] |

The pharmacodynamic effect, measured as the inhibition of plasma DPP-4 activity, is sustained over 24 hours, supporting once-daily dosing.[7]

Experimental Protocols

To investigate the mechanism of action of 5-hydroxy saxagliptin, several key experiments can be performed. Here, we provide detailed, step-by-step methodologies for an in vitro DPP-4 inhibition assay and an in vivo study to measure active incretin levels.

In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of 5-hydroxy saxagliptin against DPP-4.[16][19][20]

Principle: The assay measures the cleavage of a fluorogenic DPP-4 substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin), by the DPP-4 enzyme. The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored over time. In the presence of an inhibitor like 5-hydroxy saxagliptin, the rate of AMC production is reduced.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC

-

5-hydroxy saxagliptin

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

96-well black microplate

-

Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

Procedure:

-

Prepare Reagents:

-

Dissolve 5-hydroxy saxagliptin in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions in assay buffer to obtain a range of inhibitor concentrations.

-

Dilute the recombinant DPP-4 enzyme in assay buffer to the desired working concentration.

-

Prepare the Gly-Pro-AMC substrate solution in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add 25 µL of the various concentrations of 5-hydroxy saxagliptin or vehicle control (assay buffer with the same concentration of DMSO as the inhibitor solutions).

-

Add 25 µL of the diluted DPP-4 enzyme solution to each well.

-

Include a "no enzyme" control well containing only assay buffer and substrate.

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 50 µL of the Gly-Pro-AMC substrate solution to each well to start the enzymatic reaction.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at λex = 360 nm and λem = 460 nm every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

In Vivo Measurement of Active GLP-1 and GIP

This protocol outlines a method for quantifying active GLP-1 and GIP levels in plasma samples from animal models or human subjects following administration of 5-hydroxy saxagliptin.

Principle: Due to the rapid degradation of active incretins by DPP-4, special precautions must be taken during blood sample collection and processing to prevent ex vivo degradation.[21] Commercially available ELISA kits are then used for the specific quantification of the active forms of GLP-1 and GIP.[6][22]

Materials:

-

Blood collection tubes containing a DPP-4 inhibitor (e.g., BD™ P800 tubes) or a cocktail of protease inhibitors.

-

Centrifuge

-

ELISA kits for active GLP-1 and active GIP

-

Microplate reader

Procedure:

-

Blood Collection:

-

Collect blood samples at various time points before and after administration of 5-hydroxy saxagliptin.

-

Immediately transfer the blood into pre-chilled collection tubes containing a DPP-4 inhibitor.

-

Gently invert the tubes several times to ensure proper mixing.

-

-

Plasma Preparation:

-

Place the blood collection tubes on ice.

-

Within 30 minutes of collection, centrifuge the tubes at 1,600 x g for 15 minutes at 4°C.

-

Carefully collect the plasma supernatant and store it at -80°C until analysis.

-

-

ELISA Quantification:

-

Thaw the plasma samples on ice.

-

Perform the ELISA for active GLP-1 and active GIP according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric or chemiluminescent signal.

-

-

Read the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the standards provided in the kit.

-

Calculate the concentrations of active GLP-1 and GIP in the plasma samples based on the standard curve.

-

Compare the incretin levels at different time points to assess the in vivo effect of 5-hydroxy saxagliptin.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vivo measurement of active incretin hormones.

Caption: In vivo incretin measurement workflow.

Conclusion

5-hydroxy saxagliptin, the primary active metabolite of saxagliptin, plays a crucial role in the therapeutic efficacy of this DPP-4 inhibitor. By potently and selectively inhibiting the DPP-4 enzyme, 5-hydroxy saxagliptin prevents the degradation of the incretin hormones GLP-1 and GIP. The resulting increase in active incretin levels leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control in patients with type 2 diabetes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of action of 5-hydroxy saxagliptin and other DPP-4 inhibitors.

References

-

Incretin Hormones: Role in Glucose Metabolism and Implications for Diabetes Treatment. (n.d.). Journal of PeerScientist. Retrieved January 15, 2026, from [Link]

-

Fw, S. (n.d.). Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Clinical Medicine Insights: Endocrinology and Diabetes. Retrieved January 15, 2026, from [Link]

-

Saxagliptin: Dosage, Mechanism/Onset of Action, Half-Life. (2020, February 10). Medicine.com. Retrieved January 15, 2026, from [Link]

-

D'Alessio, D. A. (2016). The Role of Incretins in Glucose Homeostasis and Diabetes Treatment. Endocrine Practice, 22(Suppl 2), 1-13. [Link]

-

Campbell, J. E., & Drucker, D. J. (2013). Incretins role in metabolic homeostasis. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 6, 413-420. [Link]

-

Incretin Hormones: Key Players in Glucose Homeostasis and Beyond. (2023, June 27). Hilaris Publisher. Retrieved January 15, 2026, from [Link]

-

Holst, J. J. (2019). Role of Incretins on Insulin Function and Glucose Homeostasis. Comprehensive Physiology, 9(1), 1-21. [Link]

-

Wang, T., et al. (2024). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. BMC Pharmacology and Toxicology, 25(1), 35. [Link]

-

Su, H., et al. (2011). Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human. Drug Metabolism and Disposition, 39(7), 1163-1174. [Link]

-

Wang, A., et al. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: Maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology, 12, 2. [Link]

-

Neumiller, J. J. (2009). Exploration of the DPP-4 inhibitors with a focus on saxagliptin. Expert Opinion on Pharmacotherapy, 10(15), 2563-2574. [Link]

-

Saxagliptin. (n.d.). PDB-101. Retrieved January 15, 2026, from [Link]

-

Wang, A., et al. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology, 12, 2. [Link]

-

Li, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 896341. [Link]

-

Morimoto, C., & Dang, N. H. (2012). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (60), e3579. [Link]

-

Saxagliptin Tablets: Package Insert / Prescribing Info / MOA. (2025, March 25). Drugs.com. Retrieved January 15, 2026, from [Link]

-

Saxagliptin (INN). (n.d.). PharmaCompass.com. Retrieved January 15, 2026, from [Link]

-

Boulton, D. W. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 55(10), 1239-1252. [Link]

-

Saxagliptin. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

El-Sayed, M. A., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA Text. Retrieved January 15, 2026, from [Link]

-

Wang, T., et al. (2024). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. BMC Pharmacology and Toxicology, 25(1), 35. [Link]

-

Blonde, L. (2010). Efficacy and Safety of Saxagliptin as Add-On Therapy in Type 2 Diabetes. Postgraduate Medicine, 122(4), 117-127. [Link]

-

An Accurate Solution to the Challenges with Measuring GLP-1. (2018, July 31). ALPCO Diagnostics. Retrieved January 15, 2026, from [Link]

-

Yabe, D., & Seino, Y. (2011). GIP and GLP-1, the two incretin hormones: Similarities and differences. Journal of Diabetes Investigation, 2(2), 85-93. [Link]

-

saxagliptin: a systematic review on its pharmacological potential and analytical aspects. (2021, February 12). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Wang, T., et al. (2024). (PDF) Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Plasma levels of iGLP-1 and tGLP-1 and iGIP and tGIP after ingestion of... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

(1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Saxagliptin – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved January 15, 2026, from [Link]

Sources

- 1. primescholars.com [primescholars.com]

- 2. The Role of Incretins in Glucose Homeostasis and Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. medicine.com [medicine.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saxagliptin - Wikipedia [en.wikipedia.org]

- 9. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 13. Saxagliptin (INN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 20. oatext.com [oatext.com]

- 21. bdbiosciences.com [bdbiosciences.com]

- 22. alpco.com [alpco.com]

An In-Depth Technical Guide to the Discovery and Initial Characterization of Saxagliptin Metabolites

Abstract

This technical guide provides a comprehensive overview of the strategies and methodologies employed in the discovery, identification, and initial characterization of the metabolites of saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. As a cornerstone of modern type 2 diabetes mellitus management, a thorough understanding of saxagliptin's metabolic fate was critical to its development and clinical application. This document details the logical progression of metabolite profiling, from early in vitro screening to definitive in vivo human studies. We will explore the causality behind the experimental designs, the bioanalytical techniques that form the bedrock of characterization, and the clinical relevance of its principal active metabolite, 5-hydroxy saxagliptin. This guide is intended for researchers, scientists, and drug development professionals seeking field-proven insights into contemporary drug metabolism workflows.

Introduction: The Clinical and Mechanistic Context of Saxagliptin

Saxagliptin (marketed as Onglyza) is an oral hypoglycemic agent that enhances the body's natural ability to lower blood glucose levels.[1][2] Its therapeutic action is derived from the potent and selective inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme.[3][4] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] By inhibiting DPP-4, saxagliptin increases the circulating levels and prolongs the action of these active incretins.[6][7] This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells, leading to improved glycemic control with a low intrinsic risk of hypoglycemia.[2][5][8]

Given its central role in therapy, elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of saxagliptin was a mandatory step in its nonclinical and clinical development. Metabolite profiling is not merely a regulatory checkbox; it is a critical scientific endeavor to ensure the safety and efficacy of a new chemical entity. The primary objectives are to identify all significant drug-related components in circulation, determine their chemical structures, assess their pharmacological activity, and understand their contribution to the overall clinical profile. This foundational knowledge is paramount for predicting potential drug-drug interactions (DDIs) and informing dosing recommendations in special populations.[3][4]

The Metabolic Pathway: From Parent Drug to Active Moiety

The biotransformation of saxagliptin is primarily a hepatic process mediated by the cytochrome P450 (CYP) superfamily of enzymes.[5][9] Extensive in vitro and in vivo studies have conclusively identified that the metabolism is almost entirely dependent on the CYP3A4 and CYP3A5 isoforms.[10][11][12]

The principal metabolic pathway is the monohydroxylation of the adamantyl moiety, resulting in the formation of 5-hydroxy saxagliptin (internal designation BMS-510849, also referred to as M2).[10][13][14] This metabolite is not only the major circulating species but is also pharmacologically active.[9][10][15] While its potency as a DPP-4 inhibitor is approximately half that of the parent saxagliptin molecule, its higher systemic exposure (AUC) means it contributes significantly to the overall therapeutic effect.[5][7][9][15]

Other minor metabolic pathways have been identified, including further hydroxylation and subsequent conjugation with glucuronic acid or sulfate, but these metabolites are present in much lower concentrations and are not considered to be major contributors to the drug's activity or clearance.[10][11]

Caption: Primary metabolic pathway of saxagliptin via CYP3A4/5.

Experimental Workflows for Metabolite Characterization

The identification and characterization of saxagliptin's metabolites followed a structured, multi-stage approach, progressing from predictive in vitro systems to definitive human in vivo studies.

Stage 1: In Vitro Metabolism - The Rationale for Using Human Liver Microsomes

The initial exploratory phase of metabolite profiling invariably begins in vitro. The primary goal is to rapidly identify the key metabolic pathways and the specific enzymes involved. Human liver microsomes (HLMs) are the gold-standard reagent for this purpose. HLMs are subcellular fractions of hepatocytes that are enriched with CYP enzymes, making them a highly relevant and efficient system for studying Phase I metabolism.

The decision to use HLMs is driven by several factors:

-

High Concentration of CYP Enzymes: Provides a robust system for generating detectable quantities of metabolites.

-

Relevance to In Vivo Metabolism: The liver is the primary site of drug metabolism, and HLMs accurately reflect the metabolic capabilities of this organ.

-

Enzyme Phenotyping: By using specific chemical inhibitors or recombinant human CYP enzymes, the contribution of individual isoforms (e.g., CYP3A4, CYP2D6) can be precisely determined. For saxagliptin, studies confirmed that CYP3A4 was the dominant enzyme, with a minor contribution from CYP3A5.[10][11]

-

Reagent Preparation:

-

Prepare a stock solution of saxagliptin in a suitable organic solvent (e.g., methanol or DMSO) at 10 mM.

-

Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

-

Prepare a 10 mM NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form) solution in buffer. NADPH is the essential cofactor for CYP enzyme activity.

-

-

Incubation Setup:

-

In a microcentrifuge tube, combine the following in order: phosphate buffer, pooled human liver microsomes (final concentration ~0.5 mg/mL), and saxagliptin (final concentration ~1-10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final reaction volume is typically 200 µL.

-

Include a negative control incubation without NADPH to confirm that metabolism is cofactor-dependent.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial or 96-well plate for subsequent bioanalytical analysis.

-

Stage 2: In Vivo Characterization - The Human Radiolabel Study

While in vitro studies are predictive, the definitive characterization of a drug's metabolic fate requires an in vivo study in humans. The gold standard is a mass balance study using a radiolabeled version of the drug, typically with Carbon-14 ([¹⁴C]). A study was conducted in healthy male subjects following a single oral dose of [¹⁴C]saxagliptin.[10]

The rationale for this approach is its comprehensiveness:

-

Complete Mass Balance: It allows for the quantitative recovery of all drug-related material in urine and feces, providing a complete picture of the excretion pathways.[10] For saxagliptin, approximately 75% of the administered dose was recovered in urine and 22% in feces, indicating good oral absorption.[1][5][10]

-

Unbiased Metabolite Detection: By tracking the radioactivity, all metabolites, regardless of their structure or ionization efficiency in a mass spectrometer, can be detected and quantified relative to the total drug-related material.

-

Definitive Circulating Profile: It establishes which components are present in systemic circulation (plasma) and at what concentrations, allowing for a focus on the most abundant and potentially relevant metabolites. In human plasma, unchanged saxagliptin and 5-hydroxy saxagliptin were the most prominent drug-related components.[10][11]

Caption: Workflow for saxagliptin metabolite identification.

Stage 3: Bioanalytical Characterization - The Power of LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the cornerstone technology for the separation, identification, and quantification of drug metabolites.[16][17]

-

Chromatographic Separation (LC): The liquid chromatography step separates the parent drug from its various metabolites based on their physicochemical properties (e.g., polarity). This is crucial for resolving isomers and distinguishing between different metabolic products.

-

Mass Spectrometric Detection (MS): The mass spectrometer acts as a highly sensitive and specific detector. It first ionizes the molecules and then measures their mass-to-charge ratio (m/z), providing the molecular weight of each compound.

-

Structural Elucidation (MS/MS): In tandem MS, a specific metabolite ion is isolated and fragmented. The resulting fragmentation pattern is a unique "fingerprint" that provides crucial structural information, allowing scientists to pinpoint the exact site of metabolic modification (e.g., the location of hydroxylation on the adamantyl ring).

-

Sample Preparation (from Plasma):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of saxagliptin).

-

Vortex vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a 96-well plate for injection.

-

-

LC-MS/MS Instrumentation and Conditions:

-

HPLC System: A standard UHPLC system (e.g., Waters Acquity, Shimadzu Nexera).

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is typically used for separation.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S) operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for saxagliptin, 5-hydroxy saxagliptin, and the internal standard.

-

Pharmacokinetic Profile and Clinical Significance

The characterization of saxagliptin's metabolites was essential for understanding its complete pharmacokinetic (PK) and pharmacodynamic (PD) profile.[18][19]

Quantitative Pharmacokinetic Data

Following a single 5 mg oral dose in healthy subjects, the pharmacokinetic parameters highlight the significant contribution of the active metabolite.[15][20]

| Parameter | Saxagliptin (Parent) | 5-Hydroxy Saxagliptin (M2) | Reference |

| Tmax (median, hours) | 2 | 4 | [5][15][20] |

| Cmax (ng/mL) | 24 | 47 | [9][15][20] |

| AUC (ng·h/mL) | 78 | 214 | [9][15][20] |

| t½ (hours) | 2.5 | 3.1 | [5][15] |

| DPP-4 Inhibition Potency | 1x | ~0.5x | [5][7][15] |

Table summarizing the pharmacokinetic parameters of saxagliptin and its major active metabolite.

The data clearly show that while the parent drug is absorbed more rapidly (lower Tmax), the active metabolite 5-hydroxy saxagliptin achieves a higher peak concentration (Cmax) and has a substantially greater overall systemic exposure (AUC).[9][15] This confirms that the therapeutic effect of a saxagliptin dose is a composite of the activity of both the parent drug and its primary metabolite.

Clinical Implications: Drug-Drug Interactions

The heavy reliance on CYP3A4/5 for metabolism makes saxagliptin susceptible to drug-drug interactions. This is a direct, actionable insight derived from the initial metabolite characterization work.

-

Strong CYP3A4/5 Inhibitors (e.g., ketoconazole, ritonavir): Co-administration with these drugs significantly increases the plasma concentrations of saxagliptin by inhibiting its metabolism to 5-hydroxy saxagliptin.[1][6] To mitigate the risk of overexposure, the recommended dose of saxagliptin is reduced to 2.5 mg once daily when used with strong CYP3A4/5 inhibitors.[3][4]

-

Strong CYP3A4/5 Inducers (e.g., rifampin): These drugs can accelerate the metabolism of saxagliptin, potentially reducing its efficacy. Co-administration should be approached with caution.[2]

Conclusion

The discovery and characterization of saxagliptin's metabolites represent a textbook example of modern drug metabolism science. The process followed a logical progression from in vitro screening, which identified CYP3A4/5 as the key metabolic engine, to a definitive human radiolabel study that quantified the disposition pathways and confirmed the prominence of the active metabolite, 5-hydroxy saxagliptin. The application of advanced bioanalytical techniques, particularly LC-MS/MS, was instrumental in providing the structural and quantitative data necessary to build a complete pharmacokinetic and pharmacodynamic model. This comprehensive understanding is not just academic; it directly informs clinical practice, ensuring the safe and effective use of saxagliptin by guiding dosing recommendations and managing potential drug-drug interactions.

References

- The Pharmacokinetic Profile of Saxagliptin and its Active Metabolite: A Technical Guide. Benchchem.

- Sujith, K., et al. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. PubMed.

- Tahrani, A. A., et al. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. PMC.

- Saxagliptin. PubChem, NIH.

- Su, H., et al. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human. PubMed.

- Saxagliptin: Dosage, Mechanism/Onset of Action, Half-Life. Medicine.com.

- Saxagliptin. PDB-101.

- SAXagliptin Monograph for Professionals. Drugs.com.

- Characterization of the In Vitro and In Vivo Metabolism and Disposition and Cytochrome P450 Inhibition/Induction Profile of Saxagliptin in Human. ResearchGate.

- Pharmacokinetic, pharmacodynamic and clinical evaluation of saxagliptin in type 2 diabetes. SciSpace.

- Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. ResearchGate.

- Li, Y., et al. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. PubMed.

- CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. PMC, PubMed Central.

- Use of Physiologically Based Pharmacokinetic Modeling to Evaluate the Impact of Chronic Kidney Disease on CYP3A4-Mediated Metabolism of Saxagliptin. PMC, NIH.

- Fura, A., et al. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections. PubMed.

- Khavandi, K., et al. Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes. PubMed.

- Recovery of observed saxagliptin and 5-hydroxysaxagliptin PK profiles... ResearchGate.

- saxagliptin: a systematic review on its pharmacological potential and analytical aspects.

- Onglyza; INN: saxagliptin. European Medicines Agency (EMA).

- Onglyza, INN-saxagliptin. European Medicines Agency (EMA).

- Label: ONGLYZA (saxagliptin) tablets, for oral use. accessdata.fda.gov.

- Savage, D. G., et al. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed.

- 209091Orig1s000. accessdata.fda.gov.

- Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. ResearchGate.

- SAXAGLIPTIN tablets, for oral use Initial U.S. Approval: 2009. DailyMed.

- center for drug evaluation and. accessdata.fda.gov.

- Saxagliptin: a new drug for the treatment of type 2 diabetes. PubMed.

- Label: SAXAGLIPTIN tablet, film coated. DailyMed, NIH.

- Analytical Method Development of Saxagliptin HCl by RP-HPLC. ResearchGate.

- Onglyza. European Medicines Agency (EMA).

- saxagliptin. EMEA-000200-PIP01-08-M10 - paediatric investigation plan - EMA - European Union.

- Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus.

- Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. NIH.

- BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF SAXAGLIPTIN IN MARKETED TABLET FORMULATION.

- Saxagliptin / metformin - paediatric investigation plan. European Medicines Agency (EMA).

- Analytical Method Development of Saxagliptin HCl by RP-HPLC. Journal of Drug Delivery and Therapeutics.

- Saxagliptin (BMS-477118) DPP inhibitor. Selleck Chemicals.

- Reference ID: 3912436.

Sources

- 1. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SAXagliptin Monograph for Professionals - Drugs.com [drugs.com]

- 5. medicine.com [medicine.com]

- 6. scispace.com [scispace.com]

- 7. Saxagliptin: a new drug for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Use of Physiologically Based Pharmacokinetic Modeling to Evaluate the Impact of Chronic Kidney Disease on CYP3A4‐Mediated Metabolism of Saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ema.europa.eu [ema.europa.eu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. These highlights do not include all the information needed to use SAXAGLIPTIN TABLETS safely and effectively. See full prescribing information for SAXAGLIPTIN TABLETS. SAXAGLIPTIN tablets, for oral use Initial U.S. Approval: 2009 [dailymed.nlm.nih.gov]

CYP3A4-mediated hydroxylation of saxagliptin

An In-Depth Technical Guide to the CYP3A4-Mediated Hydroxylation of Saxagliptin

Foreword

As a Senior Application Scientist, my focus extends beyond mere procedural execution to a deeper understanding of the underlying biochemical causality. This guide is crafted for fellow researchers, scientists, and drug development professionals who require a granular understanding of saxagliptin's metabolic fate. We will dissect the critical role of Cytochrome P450 3A4 (CYP3A4) in the hydroxylation of saxagliptin, not as an academic exercise, but as a crucial aspect of its clinical pharmacology, safety, and efficacy. The methodologies presented herein are designed to be self-validating, incorporating the necessary controls and rationale to ensure robust and reproducible outcomes.

Introduction: The Clinical Context of Saxagliptin Metabolism

Saxagliptin is a potent, selective, and competitive dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2] By inhibiting DPP-4, saxagliptin prevents the degradation of incretin hormones like GLP-1 and GIP, thereby increasing glucose-dependent insulin secretion and suppressing glucagon production.[3][4]

While its pharmacodynamic action is well-characterized, the clinical performance of saxagliptin is intrinsically linked to its pharmacokinetic profile, which is dominated by hepatic metabolism. The primary metabolic pathway is a hydroxylation reaction mediated predominantly by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5.[5][6][7] This metabolic conversion results in the formation of 5-hydroxy saxagliptin (also known as M2), a major circulating metabolite that is also pharmacologically active.[3][8] Understanding this specific metabolic step is paramount for predicting drug-drug interactions (DDIs), assessing inter-individual variability due to genetic polymorphisms, and establishing safe and effective dosing regimens.[9][10]

The Metabolic Pathway: A Central Role for CYP3A4

Saxagliptin undergoes extensive metabolism following oral administration. The conversion to 5-hydroxy saxagliptin is the principal clearance pathway.[7] This active metabolite retains approximately 50% of the parent drug's DPP-4 inhibitory potency.[11] Both parent drug and metabolite are cleared through a combination of hepatic metabolism and renal excretion.[1][11]

The central role of CYP3A4/5 makes saxagliptin susceptible to significant pharmacokinetic alterations when co-administered with drugs that modulate the activity of these enzymes.[6][12] This underscores the necessity for a thorough in-vitro and in-vivo characterization of this pathway during drug development.

Sources

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saxagliptin - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. SAXagliptin Monograph for Professionals - Drugs.com [drugs.com]

- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 7. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Effect of CYP3A4 Inhibitors and Inducers on Pharmacokinetics and Pharmacodynamics of Saxagliptin and Active Metabolite M2 in Humans Using Physiological-Based Pharmacokinetic Combined DPP-4 Occupancy [frontiersin.org]

- 9. Effects of 27 CYP3A4 protein variants on saxagliptin metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. drugs.com [drugs.com]

- 12. wjgnet.com [wjgnet.com]

A Comprehensive Technical Guide to the Stereospecific Synthesis of the 5-Hydroxy Saxagliptin Enantiomer

Abstract

This technical guide provides an in-depth exploration of a viable stereospecific synthetic route to the 5-hydroxy saxagliptin enantiomer, the principal active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, saxagliptin.[1][2] As the development of active pharmaceutical ingredients (APIs) and their metabolites is crucial for understanding drug efficacy, metabolism, and safety profiles, this document serves as a critical resource for researchers, medicinal chemists, and professionals in drug development. We will dissect a logical retrosynthetic analysis and present a detailed, step-by-step forward synthesis. The causality behind experimental choices, particularly those governing stereochemistry, will be elucidated. Furthermore, this guide includes detailed experimental protocols, structured data tables for easy reference, and diagrammatic representations of the synthetic workflow. The protocols described herein are designed to be self-validating, and all critical claims are supported by authoritative references.

Introduction: The Significance of 5-Hydroxy Saxagliptin

Saxagliptin is a potent and selective inhibitor of the DPP-4 enzyme, which plays a critical role in the regulation of glucose homeostasis.[3] Its inhibition leads to increased levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. In humans, saxagliptin is primarily metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to its major active metabolite, 5-hydroxy saxagliptin.[1][2] This metabolite is also a potent DPP-4 inhibitor, contributing significantly to the overall therapeutic effect of the parent drug.

The stereochemistry of both saxagliptin and its 5-hydroxy metabolite is critical for their biological activity. The desired enantiomer of 5-hydroxy saxagliptin is (1S,3S,5S)-2-((2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile. The synthesis of this specific enantiomer in high purity is essential for its use as a reference standard in metabolic studies, for in-depth pharmacological evaluation, and as a potential therapeutic agent itself. This guide outlines a robust strategy for its stereospecific synthesis.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target 5-hydroxy saxagliptin enantiomer reveals two key chiral building blocks and a strategic approach to the introduction of the second hydroxyl group on the adamantane core.

The primary disconnection is the amide bond linking the two core fragments. This leads to a protected dihydroxy-adamantylglycine derivative and the bicyclic methanoprolinamide moiety. A key strategic decision is the timing and method of introducing the second hydroxyl group at the C5 position of the adamantane ring. Introducing it stereoselectively at a late stage on a saxagliptin precursor is challenging. A more controlled approach involves the synthesis of a pre-hydroxylated adamantylglycine derivative. Therefore, our forward synthesis will focus on the preparation of the key chiral intermediates followed by their coupling and final deprotection.

Stereospecific Synthesis of Key Intermediates

Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine (Key Intermediate 1)

The stereospecific synthesis of (S)-N-Boc-3-hydroxyadamantylglycine is a critical step that dictates the stereochemistry of the final product. Two primary approaches have proven effective: enzymatic reductive amination and chemical synthesis followed by chiral resolution.

Method A: Enzymatic Reductive Amination

This is an elegant and highly stereoselective method.

Rationale: The use of a phenylalanine dehydrogenase mutant provides excellent stereocontrol, yielding the desired (S)-enantiomer with high enantiomeric excess (>99%).[2][4] Formate dehydrogenase is employed for the in-situ regeneration of the NADH cofactor, making the process more efficient and cost-effective.[2]

Method B: Chemical Synthesis and Chiral Resolution

This classical approach involves the synthesis of a racemic mixture followed by resolution.

Synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (Key Intermediate 2)

This bicyclic proline analogue is another crucial chiral component of saxagliptin. Its synthesis has been well-established in the literature.[7]

Proposed Stereospecific Synthesis of the 5-Hydroxy Saxagliptin Enantiomer

The proposed forward synthesis leverages the stereochemically defined intermediates synthesized above. A key challenge is the stereoselective introduction of the C5-hydroxyl group. This can be achieved through a directed hydroxylation of an advanced intermediate.

Overall Synthetic Scheme

Detailed Experimental Protocols

Step 1: Amide Coupling

-

Protocol: To a solution of (S)-N-Boc-3-hydroxyadamantylglycine (1.0 eq) and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq) are added at 0 °C. The reaction is stirred at room temperature until completion.

-

Causality: The use of EDC/HOBt is a standard and efficient method for amide bond formation, minimizing side reactions and racemization. The choice of an aprotic solvent prevents interference with the coupling reagents.

Step 2: Dehydration of the Amide to Nitrile

-

Protocol: The crude product from the previous step is dissolved in a suitable solvent like pyridine or a mixture of dichloromethane and a tertiary amine base. A dehydrating agent such as trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) is added dropwise at low temperature.

-

Causality: These are powerful dehydrating agents that efficiently convert the primary amide to the corresponding nitrile, which is a key functional group for DPP-4 inhibition.

Step 3: Stereoselective Hydroxylation

-

Protocol: The N-Boc-3-hydroxysaxagliptin is subjected to a directed C-H hydroxylation. A plausible approach involves the use of a biocatalytic system, such as a microbial hydroxylation with a specific strain of Streptomyces or a purified cytochrome P450 enzyme, known for their high regio- and stereoselectivity in hydroxylating unactivated C-H bonds.[8] Alternatively, a chemical method employing a directing group strategy could be explored.

-

Causality: The rigid adamantane cage presents multiple tertiary C-H bonds. Achieving selectivity for the C5 position requires a catalyst that can differentiate between these positions. The amide group of the saxagliptin backbone can act as a directing group, orienting a catalyst to hydroxylate the proximal C5 position. Biocatalytic methods often offer unparalleled selectivity due to the specific substrate binding in the enzyme's active site.

Step 4: Deprotection

-

Protocol: The N-Boc-5-hydroxysaxagliptin is dissolved in a solvent such as dichloromethane or ethyl acetate and treated with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane to remove the Boc protecting group.

-

Causality: The Boc group is labile under acidic conditions, providing a clean and efficient deprotection to yield the final product as its corresponding salt.

| Step | Key Reagents and Solvents | Typical Reaction Conditions |

| Amide Coupling | (S)-N-Boc-3-hydroxyadamantylglycine, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, EDC, HOBt, DCM | 0 °C to room temperature, 12-24 hours |

| Dehydration | Trifluoroacetic anhydride, Pyridine | 0 °C to room temperature, 2-4 hours |

| Hydroxylation | Biocatalyst (e.g., Streptomyces sp.) or Directed Chemical Oxidation | Biocatalytic: 25-37 °C, aqueous buffer; Chemical: Varies with catalyst |

| Deprotection | Trifluoroacetic acid, Dichloromethane | 0 °C to room temperature, 1-2 hours |

Analytical Characterization and Chiral Purity Assessment